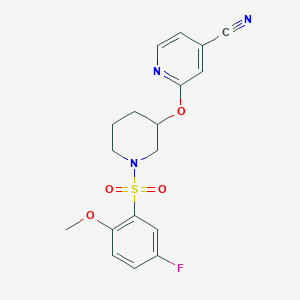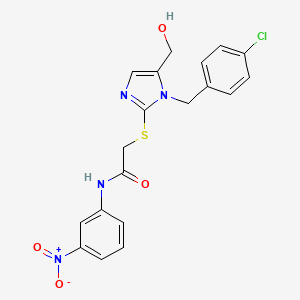
2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile, also known as Compound A, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound has been found to have various biochemical and physiological effects, making it a promising candidate for use in scientific research.
Mécanisme D'action
The mechanism of action of 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile A involves the inhibition of the NF-κB pathway, which is a key pathway involved in inflammation and cancer. By inhibiting this pathway, this compound A is able to reduce inflammation and inhibit cancer cell growth.
Biochemical and Physiological Effects:
This compound A has been found to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, this compound A has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile A in lab experiments include its ability to inhibit the NF-κB pathway, which is a key pathway involved in inflammation and cancer. Additionally, this compound A has been found to have low toxicity, making it a safe candidate for use in lab experiments. However, the limitations of using this compound A in lab experiments include its limited solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for the use of 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile A in scientific research. One potential direction is the development of new formulations of this compound A that improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential use of this compound A in the treatment of other inflammatory diseases and cancers. Finally, research is needed to investigate the potential use of this compound A in combination with other therapeutic agents to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile A involves a multi-step process, which includes the reaction of 5-Fluoro-2-methoxybenzenesulfonyl chloride with piperidine, followed by the reaction of the resulting compound with 3-hydroxypicolinic acid. The final step involves the addition of cyanogen bromide to yield this compound A.
Applications De Recherche Scientifique
2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile A has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been found to have anti-inflammatory properties, which makes it a promising candidate for the treatment of inflammatory diseases such as arthritis and multiple sclerosis. Additionally, this compound A has been found to have anti-cancer properties, making it a potential candidate for the treatment of various types of cancer.
Propriétés
IUPAC Name |
2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-3-yl]oxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O4S/c1-25-16-5-4-14(19)10-17(16)27(23,24)22-8-2-3-15(12-22)26-18-9-13(11-20)6-7-21-18/h4-7,9-10,15H,2-3,8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHXWLFXDZTWDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2836543.png)

![4-Bromobenzo[de]isochromene-1,3-dione](/img/structure/B2836546.png)
![N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B2836548.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide](/img/structure/B2836550.png)

![4-[(dimethylamino)methylene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2836554.png)
![3-Bromo-5,7-dimethyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2836555.png)
![N-(4-chlorophenyl)-2-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetyl)-1-hydrazinecarboxamide](/img/structure/B2836558.png)


![N-(3-acetylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2836562.png)
![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2836565.png)